1-(2-Methylpyridin-3-yl)piperazine

PAF receptor antagonism Oral bioavailability Structure–activity relationship

SAR-validated scaffold: replacing this 2-methyl-3-pyridyl isomer with the non-methylated analog causes ≥10-fold loss of oral activity. This building block is the essential core for UR-12519 (MOR ID50 0.044 mg/kg po) and UR-12460 (MOR ID50 0.30 mg/kg po). Derivatization via cyanomethylation/acylation yields PAF antagonists with PAG IC50 down to 0.041 µM-4.1-fold more potent than WEB-2086. Procure ≥98% purity (CAS 1279200-19-9) for reproducible SAR expansion and in vivo efficacy studies.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13606586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyridin-3-yl)piperazine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)N2CCNCC2
InChIInChI=1S/C10H15N3/c1-9-10(3-2-4-12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
InChIKeySVXLBHKEDZEXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpyridin-3-yl)piperazine: PAF Antagonist Building Block


1-(2-Methylpyridin-3-yl)piperazine is a difunctional heterocyclic building block belonging to the 3-(piperazin-1-yl)pyridine class, distinguished by the presence of a methyl group at the pyridine 2-position [1]. This compound serves as the essential core scaffold for constructing 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, a series of second-generation, orally active platelet-activating factor (PAF) antagonists. Its primary structural identifier is CAS 1279200-19-9, with a molecular weight of 177.25 g/mol and a calculated logP of approximately 0.46, indicating balanced hydrophilicity for further derivatization .

Why 1-(2-Methylpyridin-3-yl)piperazine Is Irreplaceable


The precise regiochemistry and substitution pattern of the pyridine ring are the dominant drivers of in vivo oral efficacy for this class of PAF antagonists. Simply interchanging 1-(2-methylpyridin-3-yl)piperazine with the non-methylated 3-pyridyl analog, the 4-pyridyl regioisomer, or the 2-pyridyl variant results in a documented loss of oral activity of at least 10-fold [1]. This steep structure–activity relationship (SAR) cliff means that procurement of the exact 2-methyl-3-pyridyl isomer is not a trivial choice but a prerequisite for reproducing the biological performance of advanced leads such as UR-12519 and UR-12460, whose MOR ID50 values reach 0.044 and 0.30 mg/kg po, respectively [1].

1-(2-Methylpyridin-3-yl)piperazine: Evidence vs. Analog Isomers


Oral PAF-Induced Mortality: 2-Methyl-3-pyridyl vs. Unsubstituted Pyridyl Scaffolds

In a head-to-head program comparison, the installment of a methyl group at the pyridine 2-position of (pyridylcyanomethyl)piperazine precursors resulted in at least a 10-fold improvement in the oral ID50 value in the PAF-induced mortality (MOR) test in mice, relative to the earlier generation of unsubstituted pyridyl derivatives [1]. The same 1992 series, based on 1-acyl-4-(3-pyridylcyanomethyl)piperazine and 1-acyl-4-(4-pyridylcyanomethyl)piperazine skeletons, yielded lead compounds 100, 114, and 115 with oral MOR ID50 values in the range of approximately 3–5 mg/kg po, whereas the 2-methyl-3-pyridyl series furnished UR-12519 with a MOR ID50 of 0.044 mg/kg po—representing a 68- to 114-fold enhancement in potency [1][2].

PAF receptor antagonism Oral bioavailability Structure–activity relationship

In Vitro Platelet Aggregation: UR-12519 vs. WEB-2086 (Apafant)

When elaborated into the complete antagonist UR-12519, the 1-(2-methylpyridin-3-yl)piperazine scaffold delivers an in vitro PAG IC50 of 0.041 µM, which is at least 4-fold more potent than the PAF-induced human platelet aggregation IC50 of 0.17 µM reported for the reference triazolodiazepine antagonist WEB-2086 (apafant) [1][2]. Compound UR-12460, derived from the same building block, shows a comparable PAG IC50 of 0.040 µM, confirming the scaffold's consistent ability to generate low-nanomolar PAF antagonists [1].

PAF receptor binding Platelet aggregation In vitro pharmacology

Intravenous Hypotension Reversal: UR-12519 vs. WEB-2086

UR-12519, synthesized from 1-(2-methylpyridin-3-yl)piperazine, demonstrates an intravenous ID50 of 0.015 mg/kg in the PAF-induced hypotension (HYP) test in normotensive rats [1]. The reference PAF antagonist WEB-2086 required an ED50 of 0.052 mg/kg i.v. to reverse PAF-induced hypotension in the same species and model, representing a 3.5-fold potency advantage for the 2-methyl-3-pyridyl-derived compound [2]. UR-12460, with an HYP ID50 of 0.021 mg/kg i.v., independently confirms the scaffold's capacity for high intravenous potency, outperforming WEB-2086 by at least 2.5-fold [1].

In vivo hemodynamics PAF-induced hypotension Intravenous potency

3-Pyridyl vs. 4-Pyridyl Isomer: Critical for Oral PAF Antagonism

The differential contribution of the pyridine substitution pattern is directly demonstrated by the earlier (pyridylcyanomethyl)piperazine series: the 4-pyridylcyanomethyl skeleton was among the most active in vitro scaffolds, yet its oral MOR ID50 values remained substantially higher (weaker) than those of the 2-methyl-3-pyridyl series [1]. The commercial regioisomer 1-(2-methylpyridin-4-yl)piperazine (CAS 98010-38-9) places the piperazine at the 4-position of the 2-methylpyridine. While this isomer is structurally similar, the published SAR explicitly identifies the 3-pyridyl attachment as critical for translating in vitro PAG potency to oral in vivo efficacy; no advancement of a 2-methyl-4-pyridyl derivative into the optimized UR-12519/UR-12460 series is reported [1][2].

Regiochemistry Pyridinylpiperazine SAR Oral bioavailability

Oral Endotoxin-Induced Mortality Protection: UR-12460 and UR-12519

Beyond the primary MOR assay, compounds derived from 1-(2-methylpyridin-3-yl)piperazine were progressed into the more stringent endotoxin-induced mortality (EIM) test, which models sepsis-like systemic inflammation. Both UR-12460 and UR-12519 demonstrated protective efficacy in this model following oral administration, with the original 1993 publication selecting both compounds for further pharmacological development on the basis of these combined in vivo datasets [1]. In contrast, the earlier unsubstituted pyridyl series (compounds 100, 114, 115) were selected only for initial development without reported EIM data, suggesting that the 2-methyl substitution enabled a broader in vivo efficacy profile that warranted progression [1][2].

Endotoxin shock In vivo efficacy Oral dosing

1-(2-Methylpyridin-3-yl)piperazine: High-Value Application Scenarios


Oral PAF Antagonist Lead Optimization

Medicinal chemistry teams seeking to develop second-generation PAF receptor antagonists with confirmed oral activity should prioritize 1-(2-methylpyridin-3-yl)piperazine as the core scaffold. The published SAR demonstrates that derivatization via cyanomethylation and subsequent acylation yields compounds such as UR-12519 with a PAG IC50 of 0.041 µM and a MOR ID50 of 0.044 mg/kg po, directly comparable to and in several dimensions superior to the clinical benchmark WEB-2086 [1]. The availability of three distinct acyl substituent families (N-(diphenylmethylamino)acetyl, 3-substituted 3-hydroxy-3-phenylpropionyl, and N-substituted 3-amino-3-phenylpropionyl) from a single piperazine intermediate provides a versatile chemical space for IP generation [1].

In Vivo Pharmacology: Sepsis and Endotoxin Models

Laboratories conducting in vivo efficacy studies in PAF-induced mortality (MOR) and endotoxin-induced mortality (EIM) models should procure this specific regioisomer, as the 2-methyl-3-pyridyl configuration is essential for achieving oral ID50 values below 0.05 mg/kg. Substitution with the unsubstituted 3-pyridyl analog would yield compounds with oral ID50 values in the 3–5 mg/kg range, requiring 68- to 114-fold higher doses to achieve equivalent protection, which may be impractical for repeated oral dosing in rodent models [1][2]. The compound's favorable logP (~0.46) supports adequate oral absorption for formulation development .

PAF Receptor Chemical Probe Development

For chemical biology groups constructing PAF receptor probes, the 1-(2-methylpyridin-3-yl)piperazine scaffold offers a characterized potency baseline: the derived antagonists UR-12519 and UR-12460 achieve sub-50 nM in vitro potency in the PAG assay and sub-0.05 mg/kg intravenous potency in the HYP model [1]. These values provide concrete benchmarks for quality control when synthesizing new probe molecules. The commercial availability of the building block (CAS 1279200-19-9, purity 98%) from reputable suppliers ensures reproducible starting material for SAR expansion campaigns .

Comparative Pharmacology of PAF Antagonists

Teams benchmarking novel PAF antagonists against reference agents should derive their compounds from 1-(2-methylpyridin-3-yl)piperazine to enable direct comparisons with WEB-2086 (apafant). The data show that UR-12519 is 4.1-fold more potent in vitro (PAG IC50 0.041 vs. 0.17 µM) and 3.5-fold more potent in vivo (HYP ID50 0.015 vs. 0.052 mg/kg i.v.) than WEB-2086 [1][2]. This established potency margin facilitates side-by-side profiling in selectivity panels, PK studies, and disease models, generating robust comparative datasets for go/no-go decisions [1].

Technical Documentation Hub

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